molecular formula C63H96N6O6 B125069 Magnesium ionophore VI CAS No. 151058-38-7

Magnesium ionophore VI

Cat. No.: B125069
CAS No.: 151058-38-7
M. Wt: 1033.5 g/mol
InChI Key: ODMHCQNFQKBJOO-UHFFFAOYSA-N
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Description

Magnesium ionophore VI, also known as ETH 5506 or 1,3,5-Tris [10- (1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene, is a lipophilic magnesium-selective ionophore . It has a molecular weight of 1033.47 and a molecular formula of C63H96N6O6 . It has sufficient selectivity for Mg2+ against the main interfering cations for serum measurements .


Molecular Structure Analysis

The this compound molecule contains a total of 180 bonds. There are 84 non-H bonds, 12 multiple bonds, 27 rotatable bonds, 6 double bonds, 6 aromatic bonds, 13 six-membered rings, 9 eight-membered rings, 3 secondary amides (aliphatic), and 3 tertiary amides (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that magnesium is quite active and reacts slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide, Mg(OH)2 . It combines easily with oxygen and at high temperatures reacts with such nonmetals as the halogens, sulfur, and even nitrogen .

Scientific Research Applications

  • Measurement of Ionized Magnesium in Biological Processes : Ionized magnesium (Mg++) is crucial in biological processes, and its measurement has gained attention due to its involvement in over 600 enzymatic reactions. Ionophore-based selective electrodes, such as those involving malondiamide subunits, have been developed for this purpose. These electrodes are used in analyzers for precision, linearity, and relative accuracy in Mg++ measurement, which is essential for patient care management (Filos & Okorodudu, 1995).

  • Clinical Applications of Ionized Magnesium Measurement : Ionized magnesium assays are increasingly requested in hospitals for various clinical applications. Potentiometric sensors using ionophores can determine ionized Mg and correct for co-existing electrolytes like calcium. This technology is employed in commercial blood analyzers for measuring ionized magnesium in blood samples, emphasizing its significance in clinical settings (Zhang, 2011).

  • Cellular Studies and Magnesium Manipulation : Research on Escherichia coli has shown that ionophores can be used to manipulate intracellular Mg2+ content. This is crucial for understanding the role of magnesium in cellular processes and can lead to insights into bacterial responses to environmental changes (Alatossava et al., 1985).

  • Role in Mitogenic Properties : Studies have indicated that ionophores like A23187, which transfers calcium and magnesium ions across biological membranes, play a role in mitogenesis in human lymphocytes. This highlights the potential of ionophores in research related to cell division and growth (Luckasen et al., 1974).

  • Ionophore-Based Therapeutic Research : Magnesium ionophores have been explored for therapeutic applications, such as enhancing cognition in experimental models. The ability of ionophores to modulate intracellular magnesium levels can be critical in developing treatments for neurological conditions (Bush, 2010).

  • Magnesium and Human Health : Magnesium plays a vital role in human health, being involved in numerous physiological functions. Understanding the regulation of Mg2+ homeostasis is crucial, and ionophores can be instrumental in this research, providing insights into various health conditions and treatments (de Baaij et al., 2015).

Mechanism of Action

Target of Action

Magnesium Ionophore VI primarily targets magnesium ions (Mg2+) . Magnesium is a metallic element and one of the most abundant minerals found on Earth. It is essential in the sustenance of life and is located within the core structure of chlorophyll, the green pigment that plants use for photosynthesis .

Mode of Action

This compound is a lipophilic ionophore . It selectively binds to magnesium ions and facilitates their transport across the cell membranes. This selective binding and transport are crucial for maintaining the magnesium ion concentration in various biological applications .

Biochemical Pathways

By controlling the concentration of magnesium ions, this compound could indirectly influence these biochemical pathways .

Pharmacokinetics

As a lipophilic compound , it is likely to be well-absorbed and distributed in the body. The metabolism and excretion of this compound would depend on its chemical structure and the specific biological system in which it is used.

Result of Action

The primary result of this compound action is the regulation of intracellular and extracellular magnesium ion concentrations . This regulation can affect various cellular processes, including enzymatic reactions, ion channel function, and signal transduction pathways, where magnesium ions play a critical role.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . The substance is not classified as hazardous .

Biochemical Analysis

Biochemical Properties

Magnesium Ionophore VI plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of complexes with monovalent cations, including sodium and potassium .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by disrupting the ion concentration gradient for calcium, potassium, hydrogen, and sodium ions in microorganisms . This prevents the microorganism from maintaining appropriate metabolism, leading to antimicrobial effects .

Molecular Mechanism

The mechanism of action of this compound involves its ability to exert its effects at the molecular level. It forms complexes with monovalent cations, including sodium and potassium . These complexes are then transported in a nonpolar manner across the bacterial cell membrane . As such, this compound acts as an Na+/H+ antiporter .

Properties

IUPAC Name

N'-(1-adamantyl)-N-[5-[3,5-bis[5-[[3-[1-adamantyl(methyl)amino]-3-oxopropanoyl]amino]pentyl]phenyl]pentyl]-N'-methylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H96N6O6/c1-67(61-34-46-22-47(35-61)24-48(23-46)36-61)58(73)31-55(70)64-16-10-4-7-13-43-19-44(14-8-5-11-17-65-56(71)32-59(74)68(2)62-37-49-25-50(38-62)27-51(26-49)39-62)21-45(20-43)15-9-6-12-18-66-57(72)33-60(75)69(3)63-40-52-28-53(41-63)30-54(29-52)42-63/h19-21,46-54H,4-18,22-42H2,1-3H3,(H,64,70)(H,65,71)(H,66,72)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMHCQNFQKBJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC(=O)NCCCCCC1=CC(=CC(=C1)CCCCCNC(=O)CC(=O)N(C)C23CC4CC(C2)CC(C4)C3)CCCCCNC(=O)CC(=O)N(C)C56CC7CC(C5)CC(C7)C6)C89CC1CC(C8)CC(C1)C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H96N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395137
Record name Magnesium ionophore VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1033.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151058-38-7
Record name Magnesium ionophore VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that Magnesium Ionophore II has limited selectivity and recommends using Magnesium Ionophore VI for future studies. What advantages does this compound offer over Magnesium Ionophore II in studying magnesium transport?

A1: While the research paper [] doesn't provide specific details about this compound's properties, it highlights a crucial limitation of Magnesium Ionophore II: its limited selectivity. This means that Magnesium Ionophore II likely binds to and transports other ions besides magnesium, which can confound results, especially in a complex system like the fish gut with varying ion concentrations.

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